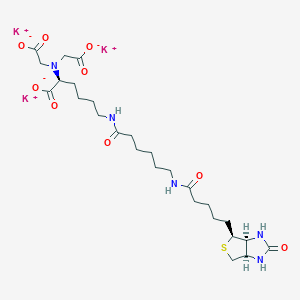

Biotin-X NTA

Description

Historical Context and Evolution of Biotinylation and Metal Chelation Technologies

The utility of Biotin-X NTA is rooted in two well-established biochemical technologies: biotinylation and metal chelation.

Biotinylation , the process of covalently attaching biotin (B1667282) to a molecule of interest, has been a cornerstone of molecular biology for decades. wikipedia.org The exceptionally strong and specific non-covalent interaction between biotin (a B-vitamin) and the proteins avidin (B1170675) and streptavidin is the foundation of numerous detection and purification systems. wikipedia.orgbiolegend.com The small size of the biotin molecule (244.31 g/mol ) means that it can be attached to proteins or nucleic acids without significantly altering their natural function. wikipedia.org The history of biotin itself dates back to studies on the toxic effects of raw egg whites, which contain avidin. nih.gov The development of methods to conjugate biotin to various molecules has led to its widespread use in techniques like ELISA, immunohistochemistry, and affinity chromatography. biolegend.com

Metal chelation is the formation of a ring-like structure by a chelating agent and a central metal ion. nih.gov This concept was first termed "chelate" in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew. nih.gov In biochemistry, metal ions are crucial for the function of many proteins, known as metalloproteins, which may constitute up to 40% of the proteome. lifechemicals.com The ability of chelating agents to bind metal ions has been harnessed for various applications, from treating heavy metal poisoning to delivering micronutrients in agriculture. openmedscience.com A significant advancement in this area for protein research was the development of immobilized metal affinity chromatography (IMAC), which utilizes chelated metal ions to purify proteins with an affinity for those metals, most notably proteins engineered to have a polyhistidine-tag (His-tag).

The convergence of these two technologies gave rise to bifunctional reagents like this compound, which elegantly combines the strengths of both systems.

Significance of this compound as a Bifunctional Reagent in Contemporary Research

This compound stands out as a significant tool in modern research due to its dual functionality. biomol.com It possesses a biotin moiety for strong binding to streptavidin and an NTA group that can chelate metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺). aatbio.comeurogentec.com This structure allows for the specific and reversible capture of His-tagged proteins.

The primary application of this compound is in the detection and immobilization of His-tagged proteins. biomol.comaatbio.comaatbio.com The NTA portion of the molecule chelates a metal ion, which in turn binds to the histidine residues of a His-tagged protein. aatbio.com The biotin end of the reagent can then be used for detection via streptavidin conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. biomol.comaatbio.comulab360.com

A key advantage of this compound is the reversibility of the NTA-His-tag interaction. aatbio.comeurogentec.com The bond can be disrupted by changing the pH (to approximately 4.8) or by adding a competing molecule like imidazole (B134444). aatbio.comfishersci.com This allows for the gentle elution of captured proteins or the stripping of a blot for reprobing with other antibodies. aatbio.comeurogentec.com This feature is particularly valuable in experiments where the same sample needs to be analyzed multiple times.

The development of multivalent NTA reagents, such as tris-nitrilotriacetic acid (tris-NTA), has further enhanced the utility of this technology by significantly increasing the binding affinity and stability of the interaction with His-tagged proteins. acs.orgnih.gov This has led to more robust and reliable applications in areas like surface plasmon resonance (SPR) for studying protein-protein interactions. nih.govbioradiations.com

Table 1: Properties of this compound

| Property | Description |

| Chemical Name | Biotin-X nitrilotriacetic acid, potassium salt |

| CAS Number | 856661-92-2 |

| Molecular Formula | C₂₆H₄₀K₃N₅O₉S |

| Molecular Weight | ~716 g/mol |

| Functional Groups | Biotin, Nitrilotriacetic acid (NTA) |

| Primary Application | Detection and immobilization of histidine-tagged proteins |

| Detection Principle | The NTA moiety chelates a metal ion (e.g., Ni²⁺) which binds to the His-tag of a protein. The biotin group is then detected using streptavidin conjugates. |

| Reversibility | The NTA-His-tag interaction can be reversed at a pH of 4.8 or with a competing agent like imidazole. |

This table summarizes the key chemical and functional properties of this compound. aatbio.comeurogentec.comfishersci.comavantorsciences.com

Table 2: Research Applications of this compound

| Application | Description |

| Western Blotting | Detection of His-tagged proteins on nitrocellulose membranes with high sensitivity (less than 0.1 pmol). aatbio.comaatbio.com |

| Surface Plasmon Resonance (SPR) | Reversible immobilization of His-tagged proteins on sensor chips for real-time analysis of biomolecular interactions. nih.govbioradiations.com |

| Flow Cytometry | Labeling and detection of cells expressing His-tagged surface proteins. |

| ELISA | Capture and detection of His-tagged proteins in an enzyme-linked immunosorbent assay format. |

| Protein Purification | Affinity purification of His-tagged proteins, although less common than traditional IMAC resins. |

| Cell Surface Labeling | Site-specific biotinylation and subsequent visualization of proteins on the cell surface. acs.org |

This table highlights the diverse research applications of this compound, enabled by its unique bifunctional nature.

Properties

Molecular Formula |

C26H40K3N5O9S |

|---|---|

Molecular Weight |

716.0 g/mol |

IUPAC Name |

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |

InChI |

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |

InChI Key |

MKLSOXPHWHEJPK-RCFQCEFGSA-K |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

Origin of Product |

United States |

Chemical Synthesis and Structural Considerations of Biotin X Nta

Synthetic Methodologies for Biotin-X NTA and Analogues

The synthesis of this compound and its analogues involves strategic chemical reactions to link the biotin (B1667282), spacer, and NTA components. Methodologies range from single-step processes for simpler conjugates to more complex multi-step syntheses for multivalent constructs.

Single-Step Synthesis Approaches

A notable single-step synthesis method has been developed for creating biotinylated nitrilotriacetic acid. This approach offers a straightforward way to produce a reagent capable of detecting His-tagged proteins immobilized on surfaces like nitrocellulose. interchim.fr

Multivalent Nitrilotriacetic Acid (NTA) Conjugate Synthesis

To enhance the binding affinity for His-tagged proteins, multivalent NTA conjugates have been designed. mdpi.com A common strategy involves using a core scaffold, such as lysine (B10760008), to assemble multiple NTA units.

A facile method for synthesizing multivalent NTA conjugates starts with appropriately protected lysine. nih.govresearchgate.net Mono-NTA synthons functionalized with either an amino or a carboxylic group are first created. nih.govresearchgate.net Condensation of these amino and carboxylic NTA synthons yields a tri-NTA structure. nih.govresearchgate.net This key intermediate can then be conjugated to various functional units, including biotin. nih.govresearchgate.net

For example, a biotin-tri-NTA conjugate can be synthesized by reacting an activated form of biotin with a diamine spacer, followed by the introduction of a carboxylic group via reaction with succinic anhydride. researchgate.net This product is then coupled to the amino-tri-NTA intermediate. researchgate.net The final step involves the removal of protecting groups to yield the desired biotin-tri-NTA conjugate. researchgate.net Such multivalent constructs have demonstrated significantly increased binding affinity, with equilibrium dissociation constants in the nanomolar range. nih.govacs.org

Molecular Architecture and Linker Influence on Reactivity

Role of the "X" Spacer in Conjugation Chemistry

The "X" in this compound typically represents a spacer arm, often 6-aminohexanoic acid, which is introduced between the biotin and the NTA moiety. aatbio.com This spacer is crucial for overcoming steric hindrance. aatbio.com The biotin-binding site on avidin (B1170675) or streptavidin is located deep within the protein structure. aatbio.com A spacer arm extends the biotin group away from the potentially bulky NTA-protein complex, facilitating a more efficient interaction with the binding pocket of avidin or streptavidin. aatbio.com This improved accessibility leads to enhanced detection sensitivity. aatbio.com

Spacer Length and Flexibility Effects on Binding Affinity

The length and flexibility of the spacer connecting the NTA groups in multivalent constructs significantly impact the binding affinity for His-tagged proteins. nih.gov Research on a series of biotinylated tris-NTA conjugates with varying spacers has shown that shorter spacers between the mono-NTA units and the central scaffold lead to higher affinity. nih.govacs.org This counterintuitive finding suggests that a more compact arrangement of NTA groups can achieve subnanomolar affinity. nih.govacs.org

The flexibility of the spacer is also a key determinant of binding efficiency. beilstein-journals.orgnih.gov For divalent ligands, the optimal average spacer length is generally equal to or slightly smaller than the distance between the target binding sites. beilstein-journals.orgresearchgate.net The conformational properties of the linker influence the "effective concentration," which is the local concentration of one binding unit in the vicinity of its target site when the other unit is already bound. beilstein-journals.org A flexible spacer can accommodate various conformations, which can be crucial for optimizing the binding and interactions between the ligand and the target protein. nih.gov

Interactive Table of Research Findings

| Compound | Key Synthetic Feature | Binding Affinity (Kd) | Primary Application | Reference |

|---|---|---|---|---|

| This compound | Single-step synthesis | Micromolar range (for mono-NTA) | Detection of His-tagged proteins on blots | interchim.fr |

| Biotin-tri-NTA | Multivalent NTA from lysine scaffold | ~20 nM | High-affinity protein manipulation | nih.govacs.org |

| Biotin-tris-NTA (short spacer) | Reduced methylene (B1212753) groups in spacer | Subnanomolar | High-affinity protein detection (SPR) | nih.govacs.org |

| Biotin-tris-NTA (long spacer) | Extended lysine spacer with PEO | Lower affinity than short spacer | Studying spacer effects on binding | nih.gov |

Principles of Molecular Interaction Mediated by Biotin X Nta

Biotin-Streptavidin/Avidin (B1170675) High-Affinity Binding Dynamics

The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from the bacterium Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature. wikipedia.orgnih.gov This remarkable affinity is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgnih.govrockland.com This near-irreversible binding is the result of a combination of factors:

Hydrogen Bonds: An extensive network of hydrogen bonds forms between the biotin molecule and amino acid residues within the binding pocket of the streptavidin or avidin tetramer. bibliotekanauki.pl

Hydrophobic and van der Waals Interactions: The binding pocket provides a snug, sterically complementary fit for biotin, maximizing favorable hydrophobic and van der Waals forces. bibliotekanauki.plharvard.edunih.gov

Structural Entrapment: A flexible loop on the protein folds over the biotin molecule upon binding, acting as a "lid" that significantly slows the dissociation rate. wikipedia.org

The stability of this complex is robust, withstanding extremes of pH, temperature, organic solvents, and denaturing agents. wikipedia.orgrockland.com While traditionally considered irreversible, studies have shown that the biotin-streptavidin interaction can be broken under specific conditions, such as incubation in nonionic aqueous solutions at temperatures above 70°C, without denaturing the streptavidin. nih.gov

Table 1: Comparison of Biotin-Binding Proteins

| Feature | Streptavidin | Avidin |

|---|---|---|

| Source | Streptomyces avidinii | Chicken Egg White |

| Molecular Weight (Tetramer) | ~52 kDa | ~66 kDa |

| Biotin Binding Sites | 4 | 4 |

| Dissociation Constant (Kd) | ≈10⁻¹⁴ - 10⁻¹⁵ M wikipedia.orgnih.govrockland.com | ≈10⁻¹⁵ M bibliotekanauki.pl |

| Glycosylation | No | Yes |

| Isoelectric Point (pI) | ~5-6 | ~10.5 |

| Key Features | Lower non-specific binding due to lack of glycosylation. | Higher stability in some contexts; can exhibit non-specific binding due to glycosylation and positive charge at neutral pH. |

Nitrilotriacetic Acid (NTA)-Metal Ion Coordination Chemistry

Nitrilotriacetic acid (NTA) is a chelating agent, a molecule that can form several bonds to a single metal ion. wikipedia.orgatamanchemicals.com The NTA molecule has four coordination sites—a nitrogen atom and three carboxylate groups—that can bind to a metal ion. nih.govandrewalliance.com This property is harnessed in Biotin-X NTA to create a versatile tool for capturing specific proteins.

The most common application of NTA in this context involves the chelation of a Nickel(II) (Ni²⁺) ion. nih.govbio-rad.com Ni²⁺ has six coordination sites. When chelated by NTA, four of these sites are occupied by the NTA molecule. nih.govupenn.edudcu.ie This leaves two coordination sites available to bind to the imidazole (B134444) side chains of histidine residues. nih.govupenn.edudcu.ie

This principle is the foundation of immobilized metal affinity chromatography (IMAC) for the purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag), most commonly a sequence of six histidine residues (His-tag). nih.govbio-rad.com The two available coordination sites on the Ni-NTA complex form a stable, reversible bond with adjacent histidine residues in the His-tag. andrewalliance.comresearchgate.net This interaction is highly specific, allowing for the selective capture of His-tagged proteins from complex mixtures like cell lysates. nih.govupenn.edu

While nickel is the most widely used metal ion for His-tag purification due to its high binding capacity and affinity, other divalent metal ions can also be chelated by NTA and offer different binding characteristics. bio-rad.commarvelgent.com The choice of metal ion can be optimized for specific applications to balance protein yield and purity. cube-biotech.comcube-biotech.com

Cobalt (Co²⁺): Cobalt-NTA complexes generally exhibit higher specificity for His-tags compared to nickel, resulting in purer protein preparations, albeit sometimes with a lower yield. bio-rad.comcube-biotech.comcube-biotech.com This increased specificity can be advantageous when purifying proteins from sources with high levels of contaminating proteins that have a weak affinity for Ni-NTA. cube-biotech.com

Copper (Cu²⁺): Copper-NTA complexes show the strongest affinity for His-tags among the commonly used ions. marvelgent.com This can lead to higher protein yields but may also result in lower purity due to increased non-specific binding of endogenous proteins with exposed histidine residues. marvelgent.comcube-biotech.com

Zinc (Zn²⁺): Zinc-NTA offers another option, with binding affinity and specificity that can be beneficial for particular proteins or purification schemes. bio-rad.commarvelgent.comresynbio.com

Table 2: Properties of Metal Ions Used with NTA for His-tag Binding

| Metal Ion | Binding Affinity/Capacity | Binding Specificity | Common Application |

|---|---|---|---|

| Nickel (Ni²⁺) | High bio-rad.comcube-biotech.com | Good cube-biotech.comcube-biotech.com | General high-yield purification of His-tagged proteins. bio-rad.com |

| Cobalt (Co²⁺) | Lower bio-rad.comcube-biotech.com | Highest cube-biotech.comcube-biotech.com | High-purity protein purification. bio-rad.comcube-biotech.com |

| Copper (Cu²⁺) | Highest marvelgent.comcube-biotech.com | Lower marvelgent.comcube-biotech.com | Applications requiring very strong binding, such as enriching low-abundance proteins. marvelgent.com |

| Zinc (Zn²⁺) | Intermediate marvelgent.com | Intermediate marvelgent.com | Alternative for specific proteins where Ni²⁺ or Co²⁺ are not optimal. bio-rad.com |

Nickel(II) Chelation and Hexahistidine (His-tag) Recognition

Reversibility of NTA-His-tag Interactions in Controlled Environments

A key advantage of the NTA-His-tag system is the reversibility of the interaction. nih.govbiotechrabbit.com The captured His-tagged protein can be eluted from the Ni-NTA complex under specific, controlled conditions. This allows for the recovery of the purified protein for downstream applications. The primary methods for elution are:

Competitive Elution with Imidazole: Imidazole has a structure similar to the side chain of histidine and therefore competes with the His-tag for binding to the Ni-NTA complex. bio-rad.com By introducing a high concentration of imidazole (typically 100-500 mM), the His-tagged protein is displaced from the complex and eluted. cube-biotech.com Low concentrations of imidazole (5-20 mM) are often included in the binding and wash buffers to prevent the non-specific binding of contaminating proteins. cube-biotech.com

pH Reduction: Lowering the pH of the buffer (typically to a range of 4.5 to 5.5) leads to the protonation of the histidine residues in the His-tag. bio-rad.comcube-biotech.comresearchgate.net This protonation disrupts the coordination bond between the histidines and the nickel ion, causing the release of the protein from the complex. researchgate.net However, this method must be used with caution as some proteins may denature at low pH. researchgate.net

Chelating Agents: Stronger chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can be used to strip the nickel ion from the NTA, which in turn releases the His-tagged protein. nih.govbiotechrabbit.com This method is effective but results in an inactive NTA complex that must be recharged with metal ions before reuse.

The ability to dissociate the this compound from the His-tagged protein, for example at pH 4.8, allows for the blot to be re-probed with other detection molecules. aatbio.comanaspec.comfishersci.com

Advanced Methodologies for Biomolecule Detection and Analysis

Detection and Quantitation of Polyhistidine-Tagged Proteins

Biotin-X NTA is a versatile tool for the detection and quantification of His-tagged proteins, which are widely used in recombinant protein expression and purification. The NTA moiety of this compound chelates a nickel (Ni²⁺) ion, which then specifically binds to the polyhistidine tag of the target protein. aatbio.comaatbio.comeurogentec.com This complex can then be detected through the biotin (B1667282) tag using streptavidin-based methods, offering high sensitivity and specificity. aatbio.comaatbio.comeurogentec.com This reagent is capable of detecting as little as 0.1 pmol of a His-tagged protein immobilized on a membrane. biotium.comfishersci.com

Immunoblotting Techniques (e.g., Western Blot, Dot Blot) with Streptavidin-Conjugates

Immunoblotting techniques, such as Western blot and dot blot, are standard methods for identifying and quantifying proteins. This compound provides a non-antibody-based method for detecting His-tagged proteins in these formats. After transferring proteins from a gel to a membrane (typically nitrocellulose or PVDF), the membrane is incubated with a solution containing Ni²⁺-charged this compound. aatbio.cominterchim.fr The this compound then binds to the His-tagged proteins on the blot.

The detection of this binding event is achieved by subsequently incubating the blot with a streptavidin conjugate. eurogentec.com Streptavidin's high affinity for biotin ensures a strong and specific signal. aatbio.com The versatility of this system allows for various detection modalities depending on the nature of the streptavidin conjugate used. For example, enzyme-conjugated streptavidin can be used for colorimetric or chemiluminescent detection, while fluorescently labeled streptavidin enables visualization with appropriate imaging systems. aatbio.com

A key advantage of the this compound system is the ability to strip the probe from the blot. The bond between the Ni²⁺-NTA and the His-tag is reversible and can be disrupted by lowering the pH to 4.8 or by using a stripping buffer containing reagents like dithiothreitol (B142953) (DTT) and SDS. aatbio.comaatbio.cominterchim.fr This allows for the blot to be reprobed with other detection reagents, such as antibodies, for the analysis of other proteins on the same membrane. aatbio.comaatbio.com

Table 1: Comparison of Immunoblotting Detection Methods using this compound

| Feature | Western Blot with this compound | Dot Blot with this compound |

| Principle | Separation of proteins by size via electrophoresis, followed by transfer to a membrane and detection. | Direct application of the protein sample onto a membrane without prior separation. |

| Information Obtained | Protein size and relative abundance. | Presence and relative abundance of the target protein. |

| Sensitivity | High, capable of detecting less than 0.1 pmol of His-tagged protein. aatbio.com | Generally lower than Western blot but still highly sensitive with this compound. |

| Application | Confirmation of protein identity and size, analysis of protein expression levels. | Rapid screening of multiple samples for the presence of a His-tagged protein. clinisciences.com |

| Stripping and Reprobing | Yes, the this compound complex can be removed to allow for subsequent probing. aatbio.cominterchim.fr | Yes, similar to Western blots. |

Enzyme-Linked Streptavidin Methods (e.g., HRP, Alkaline Phosphatase)

Enzyme-linked streptavidin conjugates are widely used in conjunction with this compound for the sensitive detection of His-tagged proteins in various assays, including immunoblotting and ELISA (Enzyme-Linked Immunosorbent Assay). aatbio.comaatbio.com The most common enzyme conjugates are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). aatbio.comnih.gov

When using a streptavidin-HRP conjugate, the addition of a chemiluminescent substrate results in the emission of light, which can be captured on X-ray film or by a CCD camera. slideshare.net This method offers very high sensitivity, allowing for the detection of low-abundance proteins. aatbio.com Alternatively, chromogenic substrates for HRP can be used to produce a colored precipitate at the site of the protein band, though this method is generally less sensitive than chemiluminescence. slideshare.net

Streptavidin-AP conjugates function similarly, where the enzyme catalyzes a reaction with a specific substrate to produce a colored product or light. Both HRP and AP offer high turnover rates and stability, making them reliable reporters in these assays. aatbio.com The choice between HRP and AP often depends on the specific application, desired sensitivity, and available detection equipment.

A study demonstrated that a competition-based strategy in an ELISA, where free biotin was pre-mixed with streptavidin-HRP, led to a four-fold increase in the detection level of a target protein. nih.gov This suggests that optimizing the stoichiometry of the biotin-streptavidin interaction can further enhance the sensitivity of these assays. nih.gov

Table 2: Characteristics of Common Enzyme-Linked Streptavidin Conjugates

| Enzyme Conjugate | Substrate Type | Detection Method | Key Features |

| Horseradish Peroxidase (HRP) | Chemiluminescent, Chromogenic | Light emission, Colorimetric | High sensitivity with chemiluminescence, cost-effective. aatbio.comslideshare.net |

| Alkaline Phosphatase (AP) | Chemiluminescent, Chromogenic | Light emission, Colorimetric | High turnover rate, stable signal. aatbio.comnih.gov |

Fluorescent Avidin (B1170675) Conjugate Applications for Enhanced Visualization

For applications requiring multiplex detection or direct quantitative analysis, fluorescently labeled avidin or streptavidin conjugates are invaluable. aatbio.com When used with this compound, these fluorescent conjugates allow for the direct visualization of His-tagged proteins on blots or in other assay formats without the need for enzymatic reactions.

A wide array of fluorescent dyes can be conjugated to streptavidin, offering a spectrum of excitation and emission wavelengths. eurogentec.com This enables researchers to choose a fluorophore that is compatible with their imaging equipment and to potentially detect multiple targets on the same blot by using different fluorescent labels. Fluorescent detection provides a broader dynamic range and higher signal-to-noise ratios compared to colorimetric methods, facilitating more accurate quantification of protein levels. slideshare.net

The use of fluorescent avidin conjugates with this compound is particularly advantageous for applications where preserving the integrity of the sample is crucial, as it avoids the use of harsh enzymatic substrates. aatbio.com

Surface-Based Sensing Platforms

This compound is also a critical component in the development of surface-based biosensors for real-time analysis of biomolecular interactions. These platforms offer label-free detection and provide valuable kinetic data on binding events.

Surface Plasmon Resonance (SPR) Biosensor Development and Applications

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time. mdpi.com In a typical SPR experiment involving this compound, a sensor chip with a surface chemistry capable of capturing the NTA moiety is used. For instance, a sensor chip can be functionalized with streptavidin, which then captures biotinylated NTA or a biotinylated tris-NTA construct. nih.govplos.org This creates a surface that can specifically and reversibly bind His-tagged proteins.

This setup allows for the detailed kinetic analysis of the interaction between the captured His-tagged protein and an analyte that is flowed over the sensor surface. bioradiations.com The binding and dissociation of the analyte are monitored as changes in the refractive index at the sensor surface, providing data on association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ). bioradiations.com

A key advantage of using this compound in SPR is the ability to regenerate the sensor surface. clinisciences.comanaspec.com The captured His-tagged protein can be removed by disrupting the Ni²⁺-His-tag interaction, for example, with an injection of EDTA, which chelates the Ni²⁺ ions. mdpi.comnih.gov This allows for multiple interaction analyses to be performed on the same sensor chip, increasing throughput and reducing costs.

One innovative approach combines the stability of biotin-streptavidin immobilization with the flexibility of His-tag-NTA capture. mdpi.comnih.gov In this "hybrid" method, a His-tagged streptavidin is first captured on a Ni-NTA sensor chip. Subsequently, a biotinylated ligand (such as a protein or aptamer) is introduced and binds to the captured streptavidin. mdpi.comnih.gov This strategy allows for the stable immobilization of the biotinylated ligand while still permitting the regeneration of the entire complex by stripping the His-tagged streptavidin from the NTA surface. mdpi.comnih.gov

Table 3: Applications of this compound in SPR

| Application | Description | Key Advantage of this compound |

| Kinetic Analysis | Measurement of association and dissociation rates of a His-tagged protein with its binding partner. bioradiations.com | Provides a specific and oriented immobilization of the His-tagged protein, leading to more accurate kinetic data. |

| Affinity Determination | Calculation of the equilibrium dissociation constant (Kₑ) to quantify the strength of the interaction. nih.gov | The reversible nature of the capture allows for precise measurements and surface regeneration. |

| Fragment Screening | Identifying small molecule fragments that bind to a His-tagged protein target. | High-throughput screening is facilitated by the ability to regenerate the sensor surface. |

| Concentration Analysis | Quantifying the concentration of a His-tagged protein in a sample. clinisciences.com | The specific capture mechanism allows for accurate quantitation even in complex mixtures. |

Biolayer Interferometry (BLI) for Real-Time Interaction Analysis

Biolayer Interferometry (BLI) is another label-free, real-time optical biosensor technique that measures biomolecular interactions. aatbio.comichorlifesciences.com Similar to SPR, BLI detects changes at the surface of a biosensor tip as molecules bind and dissociate. aatbio.comfrontiersin.org The technique involves immobilizing a ligand onto the biosensor tip and then dipping the tip into a solution containing the analyte. ichorlifesciences.com

This compound can be effectively used in BLI assays for studying His-tagged proteins. Biosensor tips are commonly available with streptavidin-coated surfaces, which can readily bind biotinylated molecules. ichorlifesciences.comnih.gov To analyze a His-tagged protein, one could first capture a biotinylated anti-His-tag antibody or a Ni²⁺-charged this compound complex onto the streptavidin biosensor. The His-tagged protein is then introduced and captured on the functionalized tip. Subsequently, the interaction of this captured protein with an analyte can be monitored in real-time. nih.gov

BLI offers several advantages, including high throughput, compatibility with crude samples, and a simple "dip-and-read" format. aatbio.comichorlifesciences.com The use of this compound in BLI workflows provides a versatile and specific method for immobilizing His-tagged proteins, enabling robust kinetic and affinity analysis of their interactions. nih.govnih.gov The ability to regenerate the biosensor tips, similar to SPR, further enhances the utility of this approach for large-scale screening and characterization studies. ichorlifesciences.com

Integration with Graphene and Other Nanomaterial-Enhanced Surfaces

The functionalization of advanced nanomaterials with this compound and similar constructs is a burgeoning area of research, aiming to create highly sensitive and specific platforms for biomolecular detection. The unique properties of materials like graphene and various nanoparticles, combined with the dual-affinity system of biotin and Nitrilotriacetic acid (NTA), offer novel strategies for anchoring and analyzing biological molecules.

Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, has been a substrate of particular interest. Its large surface area, excellent conductivity, and biocompatibility make it an ideal surface for biosensor development. Researchers have successfully modified graphene surfaces with NTA-metal ion complexes to capture histidine-tagged (His-tagged) proteins. In parallel, biotinylation of the surface allows for the high-affinity binding of streptavidin, creating a versatile platform for various detection assays. acs.org

A notable application is the development of dual-affinity graphene (DAG) grids for cryo-electron microscopy (cryo-EM). acs.orgresearchgate.net These grids are modified with both NTA-Ni²⁺ and biotin-PEG ligands. This dual modification allows for the specific anchoring of proteins tagged with both His-tags and Avi-tags (a peptide sequence that is specifically biotinylated in vivo). acs.org This approach helps to overcome common challenges in cryo-EM, such as protein particle adsorption at the air-water interface and preferred particle orientation, leading to higher resolution structural analysis. acs.orgresearchgate.net The NTA-Ni²⁺ moiety binds to the His-tag at one site on the protein, while a streptavidin-biotin bridge anchors the Avi-tag at another, providing multiple, specific attachment points to the graphene surface. acs.org

Beyond graphene, other nanomaterials are also being functionalized. For instance, titanium dioxide (TiO₂) nanoparticles have been biotinylated by first treating them with an aminosilane, followed by a reaction with an N-hydroxysuccinimide-activated biotin ester. researchgate.net The attached biotin can then bind to streptavidin, enabling the targeted delivery or detection of these nanoparticles. researchgate.net Similarly, the principle of using NTA-metal complexes on nanoparticle surfaces has been demonstrated for creating ultrasensitive biosensors. For example, interparticle energy transfer between lanthanide-doped nanoparticles has been achieved by using the specific interaction between avidin and biotin to bring the particles into close proximity, enhancing photoluminescence signals for detection. chinesechemsoc.org

The integration of this compound's core principles onto these surfaces leverages the robust and specific interactions of NTA-Ni²⁺-His-tag and biotin-streptavidin. This allows for the controlled orientation and immobilization of biomolecules, which is critical for the development of next-generation biosensors, diagnostic arrays, and advanced imaging tools.

Table 1: Applications of Biotin-NTA Chemistry on Nanomaterial Surfaces

| Nanomaterial | Functionalization Ligands | Target Molecule Tags | Application | Research Finding |

| Graphene | NTA-Ni²⁺ and PEG-Biotin | His-tag and Avi-tag | Cryo-Electron Microscopy (Cryo-EM) | Dual-affinity grids overcome preferred orientation and air-water interface adsorption issues for macromolecules. acs.orgresearchgate.net |

| Graphene | Polypyrrole-NTA or Pyrene-NTA | Biotinylated Toxin | Surface Plasmon Resonance (SPR) Biosensor | Graphene modification enhanced the sensitivity of SPR for antibody detection using an NTA-Cu²⁺/biotin system. mdpi.com |

| Scandium Oxide (Sc₂O₃) Nanoparticles | Biotin and Avidin | Avidin and Biotin | Homogeneous Bioassay | Interparticle energy transfer (IPET) between functionalized nanoparticles enabled ultrasensitive detection of avidin. chinesechemsoc.org |

| Titanium Dioxide (TiO₂) Nanoparticles | Aminosilane + NHS-Biotin | Streptavidin | Targeted Particle Linkage | Covalent attachment of biotin to the nanoparticle surface was confirmed, allowing for specific binding of streptavidin. researchgate.net |

High-Throughput Screening and Array-Based Technologies

The principles of this compound are highly amenable to the development of high-throughput screening (HTS) and array-based platforms for analyzing biomolecular interactions. These technologies rely on the miniaturization and parallelization of assays, requiring robust, specific, and often regenerable methods for immobilizing target molecules.

The core utility of this compound in this context lies in its bifunctional nature: the NTA group provides a reversible, metal-ion-dependent capture mechanism for His-tagged proteins, while the biotin group offers an extremely strong, essentially irreversible linkage to streptavidin-coated surfaces or probes. eurogentec.comaatbio.com This duality allows for flexible assay design.

A key innovation for high-throughput applications is the creation of regenerable sensor surfaces. Surface Plasmon Resonance (SPR) biosensors, for example, benefit significantly from this approach. One strategy involves a two-layer capture system on sensor chips that have tris-NTA covalently linked to the surface. bioradiations.com First, a histidine-tagged streptavidin is captured by the nickel (II)-activated tris-NTA surface. This creates a streptavidin-coated chip that can then firmly bind any biotinylated ligand, such as a protein, antibody, or nucleic acid aptamer. bioradiations.comnih.gov The crucial advantage is that the entire surface can be regenerated. By introducing a chelating agent like EDTA to remove the Ni²⁺ ions, the His-tagged streptavidin and the attached biotinylated ligand are released, restoring the original tris-NTA surface for the next experiment. bioradiations.comnih.gov This regeneration capability is vital for HTS, as it increases the reusability of expensive sensor chips and enhances throughput. nih.gov

This method combines the high stability of the biotin-streptavidin interaction for the duration of the assay with the convenient reversibility of the His-tag-NTA interaction for surface regeneration. bioradiations.com Such systems have been implemented on protein interaction array systems, like the ProteOn™ XPR36, which can analyze dozens of biomolecular interactions simultaneously. bioradiations.com The ability to reproducibly immobilize ligands and measure their interactions in a high-throughput format is essential for drug discovery, proteomics research, and diagnostics.

This compound itself is used for the detection of His-tagged proteins immobilized on membranes in dot blot or western blot formats, which can be adapted for array-based screening. clinisciences.comtargetmol.com The detection sensitivity, which can be less than 0.1 pmol of protein, is achieved using streptavidin-enzyme conjugates that produce a chemiluminescent or colorimetric signal. aatbio.combiotium.com The ability to strip the this compound probe from the membrane at a mild pH allows the blot to be re-probed with other reagents, further increasing the data output from a single experiment. biotium.cominterchim.fr

Table 2: Research Findings in High-Throughput and Array Technologies

| Technology | Platform | Capture System | Key Feature | Finding |

| Surface Plasmon Resonance (SPR) | ProteOn™ XPR36 Protein Interaction Array | Two-layer: Tris-NTA surface captures His-tagged streptavidin, which then binds a biotinylated ligand. | Surface Regeneration | The His-tag-NTA interaction can be reversed with EDTA, allowing the chip surface to be stripped and reused for multiple binding assays. bioradiations.comnih.gov |

| Membrane-Based Array | Nitrocellulose or PVDF Membranes | Direct binding of Ni²⁺-chelated this compound to His-tagged proteins immobilized on the membrane. | Re-probing Capability | The this compound complex can be removed from the His-tagged protein at pH 4.8, permitting the blot to be analyzed with other probes. aatbio.combiotium.cominterchim.fr |

| Biosensor Assays | General | Biotinylated ligands captured by streptavidin-functionalized surfaces. | High Affinity & Stability | The strong biotin-streptavidin bond provides stable immobilization for reliable interaction analysis. nih.gov |

Strategies for Biomolecule Immobilization and Affinity Capture

Site-Specific Immobilization of His-Tagged Proteins on Solid Supports

The ability to immobilize proteins onto solid supports in a controlled and oriented manner is crucial for the functionality of protein microarrays, biosensors, and other surface-based analytical platforms. nih.gov Site-specific immobilization ensures that the protein's active sites or binding domains remain accessible, a significant advantage over random attachment methods that can lead to denaturation or unfavorable orientations. nih.gov The His-tag, a sequence of six or more histidine residues genetically fused to a recombinant protein, provides a small, minimally intrusive handle for such oriented coupling. thermofisher.com

Biotin-X NTA facilitates the site-specific immobilization of His-tagged proteins by acting as a bridge. The core mechanism involves the nitrilotriacetic acid (NTA) moiety, a tetradentate chelating agent. aatbio.com When loaded with a divalent metal cation, typically Nickel (Ni²⁺), the NTA group forms a stable complex. aatbio.com This Ni-NTA complex specifically coordinates with the imidazole (B134444) side chains of the histidine residues in the His-tag. thermofisher.comaatbio.com Because the His-tag is appended to the N- or C-terminus of the protein, this interaction anchors the protein to the NTA-functionalized surface from a specific point, promoting a uniform orientation. thermofisher.com

While standard Ni-NTA surfaces can suffer from protein dissociation, particularly during extended wash steps, multivalent NTA structures have been developed to significantly enhance binding stability. nih.govacs.org For instance, a tris-NTA (tNTA) moiety, which presents three NTA groups in close proximity, can engage a single hexahistidine tag with much higher avidity, increasing the binding affinity by orders of magnitude compared to mono-NTA and yielding a complex with a lifetime of several days. nih.govacs.orgbiotechrabbit.com this compound and its multivalent counterparts like Biotin-tris-NTA (BTtris-NTA) leverage this principle for robust, site-specific immobilization. nih.govacs.org The biotin (B1667282) component of the molecule allows for a secondary layer of interaction or detection via streptavidin, creating a versatile system for surface-based assays. nih.govacs.org

Table 1: Comparison of NTA-His-Tag Binding Affinities

| Chelator Type | Binding Affinity (KD) | Key Characteristics |

|---|---|---|

| Mono-NTA | ~10 µM | Standard affinity, reversible binding. biotechrabbit.comnih.gov |

Biotin-Mediated Immobilization on Streptavidin-Functionalized Surfaces

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological bonds (K_D ≈ 10⁻¹⁴ M), making it an extremely stable and widely used tool for immobilization. nih.govmdpi.com Surfaces functionalized with streptavidin can irreversibly capture any biotinylated molecule. This compound can be used to harness this powerful interaction for the immobilization of His-tagged proteins onto streptavidin-coated surfaces.

This strategy typically involves a pre-incubation step. The Ni²⁺-loaded this compound is first allowed to bind to the His-tagged protein in solution. This creates a complex where the protein is now effectively "biotinylated" in a site-specific and reversible manner. nih.govacs.org This complex can then be introduced to a streptavidin-functionalized surface, such as a sensor chip, microplate, or bead, resulting in stable immobilization of the protein via the high-affinity biotin-streptavidin linkage. nih.govacs.org

A key advantage of this approach is the combination of site-specificity and stability. The initial binding of this compound to the His-tag ensures a defined orientation, while the subsequent binding to the streptavidin surface provides a highly robust anchor. nih.govacs.org Research using a multivalent version, BTtris-NTA, has demonstrated that when linked to streptavidin, the binding affinity for His-tagged proteins is further increased, suggesting a cooperative interaction between adjacent NTA moieties on the streptavidin-coated surface. nih.govacs.org This method provides a powerful alternative to chemical biotinylation, which often results in random labeling and potential loss of protein function. researchgate.net

Regenerable Ligand Surfaces in Biosensing and Chromatography

A significant challenge in many affinity-based applications, especially in surface plasmon resonance (SPR) and chromatography, is the regeneration of the surface. The ability to remove a bound ligand and its interacting partners allows for the reuse of expensive sensor chips or chromatography media, increasing throughput and cost-effectiveness. mdpi.comnih.gov The strong biotin-streptavidin bond is essentially irreversible under non-denaturing conditions, making regeneration of such surfaces impossible. wuxibiology.com

However, the Ni-NTA-His-tag interaction is reversible. biotechrabbit.com The bond can be disrupted by specific chemical treatments, allowing for the complete removal of the captured His-tagged molecule without damaging the underlying NTA-functionalized surface. This principle is the foundation for regenerable ligand surfaces. Common methods for regeneration include:

pH Shift: Lowering the pH to approximately 4.8 protonates the histidine residues, disrupting their coordination with the Ni²⁺ ion and releasing the protein. biotium.comfishersci.com

Competitive Elution: Introducing a high concentration of a small molecule that competes for binding to the Ni-NTA complex, such as imidazole, displaces the His-tagged protein. nih.govbiotechrabbit.com

Chelating Agents: Using strong chelating agents like ethylenediaminetetraacetic acid (EDTA) strips the Ni²⁺ ions from the NTA, which in turn releases the His-tagged protein. The surface can then be recharged with Ni²⁺ for another cycle. biotechrabbit.commdpi.com

A powerful strategy combines the regenerability of NTA chemistry with the versatility of biotin-streptavidin systems. By using a His-tagged version of streptavidin as a capture agent on a Ni-NTA functionalized surface, a fully regenerable platform for any biotinylated ligand can be created. mdpi.comnih.govnih.gov In this "two-layer" system, the His-tagged streptavidin is first captured on the Ni-NTA surface. bioradiations.com A biotinylated ligand (e.g., antibody, aptamer, or small molecule) is then immobilized onto the captured streptavidin. bioradiations.com After an interaction analysis is complete, the entire complex (biotinylated ligand and His-tagged streptavidin) can be stripped from the surface using EDTA or imidazole, restoring the Ni-NTA surface for a new cycle. mdpi.comnih.gov This approach allows researchers to leverage the vast library of biotinylated reagents while maintaining the economic and practical benefits of a regenerable surface. nih.gov

Table 2: Common Reagents for NTA Surface Regeneration

| Reagent | Mechanism of Action | Typical Concentration | Reference |

|---|---|---|---|

| Imidazole | Competitive displacement of His-tag | >250 mM | nih.govbiotechrabbit.com |

| EDTA | Stripping of Ni²⁺ ions from NTA | 350 mM | biotechrabbit.commdpi.com |

Affinity Purification of Recombinant Proteins and Macromolecular Assemblies

Affinity purification is a technique that isolates a specific biomolecule from a complex mixture based on a highly specific binding interaction. This compound is a valuable tool in this context, enabling the purification of molecules through either the His-tag or the biotin moiety, depending on the strategy employed.

Purification of His-Tagged Proteins

The purification of recombinant proteins containing a polyhistidine tag is one of the most common applications of immobilized metal affinity chromatography (IMAC). thermofisher.com Resins or magnetic beads are functionalized with a chelating ligand, such as NTA or iminodiacetic acid (IDA), which are then charged with Ni²⁺ or other divalent metal ions like Co²⁺. thermofisher.comaatbio.com When a cell lysate containing the His-tagged protein is passed over this matrix, the His-tag binds specifically to the immobilized metal ions. thermofisher.comcube-biotech.com

After washing away unbound proteins, the purified His-tagged protein is eluted using the same principles as surface regeneration, typically with a high-concentration imidazole buffer. thermofisher.comcube-biotech.com this compound can be used in the detection and quantification stages of this process. For example, after running purified fractions on an SDS-PAGE gel and transferring to a nitrocellulose membrane, the His-tagged protein can be specifically detected using Ni²⁺-loaded this compound followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) for chemiluminescent or colorimetric detection. aatbio.comaatbio.com This method can detect as little as 0.1 pmol of a His-tagged protein. aatbio.combiotium.com One study demonstrated the specific detection of the His-tagged sigma70 subunit of E. coli RNA polymerase from a whole-cell lysate after SDS-PAGE and transfer. aatbio.comaatbio.com

Purification of Biotinylated Molecules and Substances

The extremely strong bond between streptavidin and biotin is widely exploited for the purification of biotinylated molecules. sigmaaldrich.comthermofisher.com In this standard approach, streptavidin is immobilized on a support matrix (e.g., agarose (B213101) beads), and a sample containing a biotinylated molecule is applied. The biotinylated target is captured with high specificity, and after washing, it is typically eluted under harsh, denaturing conditions due to the strength of the interaction. sigmaaldrich.com

A more sophisticated and regenerable method for purifying biotinylated molecules can be achieved by leveraging this compound's dual functionality in a multi-step process. This strategy utilizes a recombinant, His-tagged version of streptavidin. nih.govnih.gov

The purification workflow proceeds as follows:

Capture: The biotinylated molecule of interest is first captured from a crude lysate using soluble, His-tagged streptavidin.

Affinity Purification: The entire complex (biotinylated molecule bound to His-tagged streptavidin) is then purified from the lysate using a Ni-NTA functionalized resin.

Elution: The complex is eluted from the Ni-NTA resin using imidazole.

This approach allows for the purification of a biotinylated molecule under native conditions if the subsequent separation of the target from the His-tagged streptavidin is not required, or if a cleavable linker is used. The detection of the purified complex can be confirmed on a Western blot using this compound to detect the His-tagged streptavidin component.

Isolation of RNA-Protein Complexes and Spliceosomes

The study of RNA-protein interactions is fundamental to understanding gene regulation. Affinity purification is a key method for isolating specific RNA-protein complexes (RNPs), such as spliceosomes, from cellular extracts. nih.gov A common strategy involves using a biotinylated antisense oligonucleotide probe that hybridizes to the target RNA within the complex. The entire RNP is then purified using streptavidin-coated beads. nih.gov

An alternative strategy, particularly useful when a protein component of the complex can be recombinantly expressed, involves using a His-tagged protein as bait. nih.gov If a specific protein is known to be a core component of an RNP, it can be expressed with a His-tag and introduced into a cell or cell extract. After the complex assembles in vivo or in vitro, the entire RNP is purified from the lysate via IMAC, using the His-tagged protein as the handle. nih.gov

In this context, this compound serves as a powerful analytical tool for the detection and verification of the purified complex. After isolation, the components can be separated by gel electrophoresis and transferred to a membrane. Probing with Ni²⁺-loaded this compound followed by a streptavidin conjugate allows for the specific confirmation of the presence and purity of the His-tagged bait protein and, by extension, the co-purified RNP. aatbio.comaatbio.com This method is also applicable to tandem affinity purification (TAP) protocols where a His-tag is used as one of the purification steps. nih.gov

Innovative Applications and Conceptual Advancements

Engineering of Artificial Metalloenzymes Utilizing Biotin-Streptavidin Technology

The creation of artificial metalloenzymes (ArMs) is a promising field that combines the catalytic prowess of metal complexes with the specific and well-defined environment of a protein scaffold. researchgate.netnih.gov The biotin-streptavidin technology serves as a robust and versatile platform for this purpose, relying on the exceptionally high affinity between biotin (B1667282) and the protein streptavidin. nih.govsonar.ch In this approach, a biotinylated organometallic catalyst is non-covalently anchored within the binding pocket of streptavidin, creating a hybrid catalyst. researchgate.netnih.gov This "molecular velcro" approach ensures the nearly irreversible anchoring of the catalytic cofactor within the protein host. nih.gov

The streptavidin scaffold is highly advantageous due to its robustness, high expression levels in E. coli, and a binding cavity that can accommodate the transition states of various metal-catalyzed reactions. nih.gov A key strategy for optimizing these ArMs is chemogenetic optimization, which involves screening a library of biotinylated cofactors against a collection of streptavidin mutants. researchgate.netnih.gov X-ray analysis has shown that streptavidin residues, particularly at positions 112 and 121, are often in close proximity to the anchored metal cofactor, making these sites prime targets for mutagenesis to fine-tune catalytic performance. researchgate.netnih.gov This strategy has been successfully applied to a wide array of chemical transformations. researchgate.netnih.gov For instance, a cell-penetrating ArM has been developed that can enter mammalian cells and catalyze a bioorthogonal uncaging reaction to regulate a gene circuit. nih.gov

Table 1: Catalytic Reactions Enabled by Streptavidin-Based Artificial Metalloenzymes

| Reaction Type | Description | Key Feature/Advancement | Reference(s) |

|---|---|---|---|

| Transfer Hydrogenation | Reduction of prochiral imines to chiral amines. | Achieved unrivaled activity and selectivity through precise genetic tuning of the streptavidin scaffold. | sci-hub.se |

| Olefin Metathesis | Formation of new carbon-carbon double bonds. | Demonstrated multiple turnovers in E. coli whole cells, highlighting in vivo catalytic potential. | nih.gov |

| Suzuki Cross-Coupling | Creation of carbon-carbon single bonds between aryl or vinyl groups. | An "artificial Suzukiase" was designed by anchoring a palladium cofactor into the streptavidin scaffold. | researchgate.net |

| C–H Activation | Functionalization of otherwise inert carbon-hydrogen bonds. | Optimization achieved through screening streptavidin mutants and biotinylated catalysts. | researchgate.netnih.gov |

| Deallylation | Removal of an allyl protecting group. | Optimized using directed evolution strategies within compartmentalized systems. | nih.gov |

Development of Hybrid Capture Systems (e.g., Biotin-Streptavidin-Ni-NTA)

Hybrid capture systems have been developed to combine the strengths of different molecular interaction pairs, offering enhanced stability, specificity, and versatility. mdpi.com A prominent example is the Biotin-Streptavidin-Ni-NTA system, which merges the high-affinity, nearly irreversible biotin-streptavidin interaction with the reversible, specific binding of a polyhistidine-tag (His-tag) to a Nickel-NTA complex. mdpi.comnih.gov This dual-capture strategy allows for the stable immobilization of biotinylated molecules while retaining the ability to regenerate the sensor surface. bioradiations.com

The typical configuration involves a surface functionalized with Ni-NTA, which captures a His-tagged streptavidin protein. bioradiations.com This streptavidin-coated surface is then used to bind any biotinylated ligand, such as proteins, aptamers, or other biomolecules. mdpi.comnih.govbioradiations.com The primary advantage of this layered approach is that the entire complex (ligand-streptavidin) can be removed by disrupting the weaker Ni-NTA-His-tag interaction with a chelating agent like EDTA or a competing ligand like imidazole (B134444), leaving the underlying Ni-NTA surface intact for reuse. mdpi.combiotechrabbit.com This method provides the robust and oriented immobilization characteristic of the biotin-streptavidin system while adding the flexibility and reusability of Ni-NTA capture technology. mdpi.comnih.gov This approach has proven effective in surface plasmon resonance (SPR) assays for reproducible measurements of biomolecular interactions. nih.gov

Table 2: Comparison of Immobilization Systems

| System | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Biotin-Streptavidin | High-affinity (KD ~ 10⁻¹⁵ M) non-covalent bond. | Highly stable, essentially permanent attachment; specific; small tag size minimizes interference. | Irreversible binding makes surface regeneration difficult or impossible. | mdpi.comaatbio.comnih.gov |

| His-tag-Ni-NTA | Coordination chemistry between histidine residues and chelated Ni²⁺ ions. | Reversible binding allows for surface regeneration; directional attachment. | Lower affinity (~10 µM for mono-NTA) compared to biotin-streptavidin; can be sensitive to buffer components. | mdpi.combiotechrabbit.com |

| Biotin-Streptavidin-Ni-NTA (Hybrid) | A His-tagged streptavidin links a Ni-NTA surface to a biotinylated ligand. | Combines the stability of biotin-streptavidin with the regenerable nature of Ni-NTA; increases assay throughput. | More complex, multi-step immobilization process. | mdpi.comnih.govbioradiations.com |

Advanced Approaches in Protein Labeling and Conjugation Chemistry

Biotin-X NTA is a bifunctional reagent designed for the specific and reversible labeling of proteins. avantorsciences.comaatbio.com Its utility stems from its two distinct functional ends: the NTA moiety and the biotin group, separated by a spacer. avantorsciences.comavantorsciences.com The NTA group acts as a tetradentate chelator that securely coordinates a divalent metal ion, typically Nickel (Ni²⁺). aatbio.com This charged NTA-Ni²⁺ complex then specifically binds to the polyhistidine tags (His-tags) that are commonly engineered into recombinant proteins. aatbio.comanaspec.com The other end of the molecule features biotin, which can be detected with high sensitivity and specificity by avidin (B1170675) or streptavidin conjugates, such as those linked to fluorescent dyes or enzymes like horseradish peroxidase (HRP). avantorsciences.comaatbio.com

The "X" in this compound denotes a 6-atom aminohexanoyl spacer arm. avantorsciences.comavantorsciences.com This spacer is crucial as it extends the biotin moiety away from the labeled protein, reducing steric hindrance and allowing it to bind more effectively within the deep binding pocket of streptavidin. aatbio.com This architecture enables the detection of very small quantities of His-tagged proteins, with detection limits reported to be less than 0.1 picomoles. aatbio.combiotium.com A key feature of this labeling method is its reversibility; the this compound can be dissociated from the His-tagged protein under mildly acidic conditions (e.g., pH 4.8) or by adding a competing agent, which allows for subsequent analysis of the same blot with different probes. aatbio.combiotium.comeurogentec.com

Table 3: Components of the this compound Labeling System

| Component | Function | Key Characteristics | Reference(s) |

|---|---|---|---|

| Biotin | Recognition Tag | Binds with extremely high affinity to streptavidin or avidin. | aatbio.comavantorsciences.com |

| "X" Spacer Arm (Aminohexanoyl) | Steric Hindrance Reduction | A 6-atom linker that facilitates the biotin-streptavidin interaction. | aatbio.comavantorsciences.com |

| NTA (Nitrilotriacetic acid) | Chelating Group | Tetradentate chelator that binds a metal ion (e.g., Ni²⁺). | aatbio.comanaspec.com |

| His-tag (Polyhistidine-tag) | Protein Anchor | A sequence of (typically 6) histidine residues engineered onto a protein of interest. | biotechrabbit.comaatbio.com |

| Streptavidin Conjugate | Detection Agent | Streptavidin linked to a reporter (e.g., fluorophore, HRP) for visualization and quantification. | avantorsciences.comaatbio.com |

Elucidation of Molecular Interactions and Binding Kinetics

The study of molecular interactions and their kinetics is fundamental to understanding biological processes. sartorius.com The biotin-streptavidin system, often involving reagents like this compound, is a cornerstone of techniques used for this purpose, such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR). mdpi.comsartorius.comnih.gov The extraordinarily strong and specific interaction between biotin and streptavidin (dissociation constant, K_D, ~10⁻¹⁵ M) allows for the stable and oriented immobilization of biotinylated ligands onto streptavidin-coated sensor surfaces. aatbio.com This stable baseline is critical for accurately measuring the association (k_a) and dissociation (k_d) rates of an analyte interacting with the immobilized ligand. sartorius.com

This compound is used in these contexts primarily to link His-tagged proteins to the biotin-streptavidin system for subsequent interaction analysis. aatbio.com Furthermore, the development of hybrid capture systems, such as the Biotin-Streptavidin-Ni-NTA platform, has enhanced the utility of these analytical techniques. mdpi.comnih.gov By using a regenerable His-tagged streptavidin linker, researchers can perform multiple kinetic analyses on a single sensor chip, increasing throughput and cost-effectiveness. nih.gov These systems have been used to characterize a wide range of interactions, including those between proteins, aptamers, and small molecules, providing crucial data on binding affinity and stability. mdpi.comnih.gov For instance, multivalent NTA constructs (tris-NTA) have been shown to bind His-tags with sub-nanomolar affinity, creating highly stable, yet still reversible, complexes suitable for detailed kinetic studies. biotechrabbit.comacs.org

Table 4: Key Binding Interactions and Their Characteristics

| Interacting Pair | Affinity (K_D) | Interaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Biotin : Streptavidin | ~10⁻¹⁵ M | Non-covalent | One of the strongest known biological interactions; very rapid on-rate, extremely slow off-rate. Essentially irreversible. | aatbio.comnih.gov |

| His₆-tag : mono-NTA-Ni²⁺ | ~10⁻⁶ M (µM) | Coordination | Reversible; allows for elution with imidazole or EDTA. Affinity is moderate. | biotechrabbit.com |

| His₆-tag : tris-NTA-Ni²⁺ | ~10⁻⁹ M (nM) | Coordination (Multivalent) | High-affinity, stoichiometric binding due to avidity effects. Reversible, but with much slower dissociation than mono-NTA. | biotechrabbit.comresearchgate.net |

| Artificial Metalloenzyme : Scaffold | ~5-15 nM | Non-covalent (Biotin-Streptavidin based) | Affinity is high enough for stable catalyst anchoring but can be influenced by cofactor structure and protein mutations. | whiterose.ac.uk |

Experimental Considerations and Assay Optimization

Critical Parameters for Efficient His-Tag Detection and Binding

The successful application of Biotin-X NTA for the detection and binding of histidine-tagged (His-tagged) proteins hinges on the careful optimization of several critical parameters. The interaction relies on the formation of a stable complex between the nitrilotriacetic acid (NTA) moiety, a chelated metal ion (typically Ni²⁺), and the imidazole (B134444) rings of the polyhistidine tag. aatbio.comaatbio.comeurogentec.com Efficient detection is subsequently achieved through the high-affinity interaction between the biotin (B1667282) component and a streptavidin-conjugate, often linked to a reporter enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for colorimetric or chemiluminescent detection. aatbio.comaatbio.com

Key parameters that require careful consideration include the concentration of this compound, the choice and concentration of the metal ion, buffer composition, and the length and accessibility of the His-tag itself. researchgate.netinterchim.com The concentration of the this compound reagent should be titrated to find the optimal balance between efficient binding and potential steric hindrance. Similarly, the metal ion, most commonly Ni²⁺, must be present in sufficient concentration to saturate the NTA groups. aatbio.combiotium.com

The buffer system plays a crucial role. The pH of the binding buffer should be optimized, as the protonation state of the histidine residues can affect their ability to coordinate with the metal ion. interchim.com Furthermore, the presence of chelating agents like EDTA or reducing agents such as DTT in the buffers should be avoided as they can strip the metal ions from the NTA, thereby preventing His-tag binding. interchim.com A low concentration of a non-ionic detergent, such as Tween-20, can be included to minimize non-specific interactions. revvity.com

The characteristics of the His-tagged protein itself are also paramount. The length of the polyhistidine tag can influence binding affinity, with longer tags generally providing stronger interactions. researchgate.net Crucially, the His-tag must be accessible to the this compound complex. If the tag is buried within the protein's three-dimensional structure, binding will be inefficient. In such cases, the use of denaturing agents may be necessary to expose the tag. interchim.com

Interactive Data Table: Critical Parameters for His-Tag Detection with this compound

| Parameter | Recommended Range/Consideration | Rationale | Potential Issues |

| This compound Concentration | 0.5–10 µM | Balances binding efficiency with potential steric hindrance. | Too low: Inefficient detection. Too high: Increased background and potential for non-specific binding. |

| Metal Ion (e.g., NiCl₂) Concentration | Equimolar or slight excess relative to NTA | Ensures saturation of NTA moieties for optimal His-tag chelation. aatbio.combiotium.com | Insufficient metal: Incomplete complex formation. Gross excess: May increase non-specific metal binding to other proteins. |

| pH of Binding Buffer | Typically near neutral (pH 7.2-8.0) | Maintains the appropriate protonation state of histidine residues for metal coordination. interchim.com | Suboptimal pH can reduce binding affinity. |

| His-Tag Length & Accessibility | 6xHis or longer; exposed on protein surface | Longer tags generally provide higher affinity. researchgate.net The tag must be sterically accessible. interchim.com | Short or buried tags can lead to weak or no binding. |

| Presence of Interfering Agents | Avoid EDTA, DTT, and high imidazole concentrations | EDTA chelates metal ions. interchim.com DTT can reduce the metal ion. Imidazole competes for binding. interchim.com | Loss of signal due to disruption of the NTA-metal-His-tag complex. |

Strategies for Stripping and Reprobing Immobilized Membranes/Surfaces

A significant advantage of using this compound for detecting His-tagged proteins on membranes is the ability to strip the complex and reprobe the same blot with other antibodies or probes. aatbio.comaatbio.comeurogentec.combiotium.comfishersci.combiomol.cominterchim.frclinisciences.com This allows for the analysis of multiple targets on a single membrane, conserving precious samples and increasing experimental efficiency. The reversible nature of the His-tag-Ni-NTA interaction is key to these stripping strategies. mdpi.comnih.gov

The most common method for stripping the this compound complex involves disrupting the coordination of the His-tag with the chelated nickel ion. This is typically achieved by lowering the pH or by introducing a strong chelating agent.

Acidic Stripping: Incubating the membrane in a buffer with a pH of 4.8 can effectively dissociate the this compound from the His-tagged protein. aatbio.comaatbio.comeurogentec.combiotium.comfishersci.combiomol.cominterchim.frclinisciences.com This protonates the histidine residues, disrupting their ability to bind to the nickel ion. A common stripping solution for this purpose is 200 mM acetate (B1210297) acid. aatbio.comaatbio.cominterchim.fr

Chelating Agent-Based Stripping: Alternatively, a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can be used. interchim.frmdpi.com EDTA has a higher affinity for Ni²⁺ ions than NTA, effectively stripping the metal from the complex and thus releasing the His-tagged protein. A typical stripping buffer might contain 40 mM EDTA in an acidic acetate buffer (pH 4.8). aatbio.comaatbio.cominterchim.fr Another reported stripping solution includes 62.5 mM Tris, 0.2% SDS, and 50 mM dithiothreitol (B142953) (DTT) at pH 6.8, with incubation at 50°C. aatbio.comaatbio.cominterchim.fr

After stripping, it is crucial to wash the membrane thoroughly with a suitable wash buffer to remove all traces of the stripping solution before proceeding with blocking and reprobing. aatbio.comaatbio.cominterchim.fr It's important to note that while these methods are generally effective, the efficiency of stripping can depend on the specific protein and the affinity of the interaction. It is always advisable to confirm complete removal of the initial signal before reprobing. thermofisher.com

Interactive Data Table: Stripping Protocols for this compound Probed Membranes

| Stripping Method | Key Reagents | Typical Conditions | Mechanism of Action | Reference |

| Acidic Dissociation | Acetate Buffer | 200 mM acetate acid, pH 4.8, overnight incubation. | Protonation of histidine residues disrupts metal coordination. | aatbio.comaatbio.cominterchim.fr |

| Chelator-Mediated Stripping | EDTA | 40 mM EDTA in 200 mM acetate acid, pH 4.8, overnight incubation. | EDTA chelates Ni²⁺ ions, disrupting the NTA-metal complex. | aatbio.comaatbio.cominterchim.fr |

| Detergent/Reducing Agent Mix | Tris, SDS, DTT | 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8, 50°C for 40 min. | A combination of chelation, denaturation, and reduction to disrupt the complex. | aatbio.comaatbio.cominterchim.fr |

Minimization of Non-Specific Binding and Background Interference

Achieving a high signal-to-noise ratio in assays utilizing this compound is critically dependent on minimizing non-specific binding and background interference. researchgate.netmalvernpanalytical.comazonano.comdojindo.com Non-specific binding can arise from various sources, including the interaction of the detection reagents with the membrane or other proteins in the sample, as well as endogenous biotinylated proteins. google.comiba-lifesciences.com

A fundamental step in reducing background is the effective blocking of non-specific sites on the membrane or surface after protein transfer. nih.gov Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. nih.govbsz-bw.de The choice and concentration of the blocking agent may need to be optimized for the specific assay. For instance, some systems may benefit from casein-based blockers over BSA. bsz-bw.de

The presence of endogenous biotin in biological samples can be a significant source of background noise, as these biotinylated proteins will be detected by the streptavidin conjugate. iba-lifesciences.com To mitigate this, strategies to block or remove endogenous biotin can be employed. This can involve pre-incubation of the sample with avidin (B1170675) or streptavidin to saturate the biotin-binding sites before the addition of the this compound complex. iba-lifesciences.com Alternatively, avidin-containing blocking buffers can be used. iba-lifesciences.com

The composition of wash buffers is also critical. The inclusion of mild detergents, such as Tween-20 or Triton X-100, in wash buffers helps to reduce non-specific hydrophobic interactions. revvity.com The concentration of these detergents should be optimized to ensure efficient washing without disrupting the specific this compound-His-tag interaction. revvity.com

Furthermore, careful optimization of the concentrations of the this compound reagent and the streptavidin conjugate is essential. malvernpanalytical.comazonano.com Using excessive concentrations of these reagents can lead to an increase in background signal. malvernpanalytical.com Titrating each component to its lowest effective concentration is a key strategy for improving the signal-to-noise ratio. nih.gov In some cases, adding free biotin to a late-stage wash solution has been shown to reduce the non-specific binding of enzyme-conjugated streptavidin. google.com

Standardization and Reproducibility in this compound-Based Assays

Ensuring the standardization and reproducibility of assays employing this compound is crucial for generating reliable and comparable data. This requires meticulous control over all experimental variables and the implementation of consistent protocols.

A primary consideration is the consistent preparation of all reagents. The this compound working solution should be prepared fresh before use, and its concentration must be accurately determined. aatbio.comaatbio.cominterchim.fr Similarly, the metal ion solution and any subsequent detection reagents, such as streptavidin-enzyme conjugates, need to be prepared and stored under conditions that maintain their activity. nih.gov The stability of the this compound staining solution is limited, often to around 30 minutes, necessitating its fresh preparation immediately before incubation. aatbio.comaatbio.cominterchim.fr

The assay protocol itself must be rigorously standardized. This includes consistent incubation times and temperatures for blocking, probe incubation, and washing steps. interchim.frnih.gov The volumes of all solutions should be kept constant relative to the size of the membrane or surface area of the well. interchim.fr Automated or semi-automated systems for washing and liquid handling can significantly improve reproducibility.

For quantitative applications, the inclusion of appropriate controls and standards is essential. A dilution series of a purified His-tagged protein of known concentration should be included on every blot or plate to generate a standard curve. This allows for the relative or absolute quantification of the target protein in the experimental samples. Negative controls, such as lysates from cells not expressing the His-tagged protein, are also critical to assess the level of background signal.

Finally, detailed documentation of all experimental parameters, including reagent lot numbers, preparation dates, and specific instrument settings, is vital for troubleshooting and ensuring long-term reproducibility. mdpi.comnih.gov Reporting key parameters such as binding constants (Kd) and experimental conditions in a standardized format can aid in the comparison of results across different experiments and laboratories.

Q & A

What experimental parameters optimize the conjugation efficiency of Biotin-X NTA with nickel-charged resins for histidine-tagged protein purification?

Methodological Answer:

The conjugation efficiency depends on pH (optimal range: 7.4–8.0), buffer composition (e.g., 50 mM Tris-HCl with 150 mM NaCl), and incubation time (1–2 hours at 4°C). Pre-equilibration of nickel resins with imidazole-free buffer prevents premature elution. Validate conjugation using UV-Vis spectroscopy to confirm biotinylation (absorbance at 494 nm) . For reproducibility, document resin batch-specific variations and include negative controls (e.g., non-biotinylated NTA resins) to assess non-specific binding .

How can non-specific binding of this compound be minimized in complex biological samples during pull-down assays?

Methodological Answer:

Non-specific interactions are reduced by:

- Blocking agents : Use 3–5% BSA or casein in the binding buffer.

- Competitive elution : Introduce low concentrations of imidazole (10–20 mM) to displace weakly bound proteins.

- Stringency washes : Include 0.1% Tween-20 or high-salt buffers (300–500 mM NaCl).

Quantify background noise using mass spectrometry (MS) or Western blotting with streptavidin-HRP controls. Cross-validate results with alternative affinity tags (e.g., FLAG or HA) to rule out artifactual binding .

What analytical techniques validate the stoichiometry and functional integrity of this compound post-conjugation?

Methodological Answer:

- Mass spectrometry (MS) : Confirm molecular weight (488.55 Da) and purity.

- Fluorescence quenching assays : Monitor fluorescein-tagged this compound (ex/em: 494 nm/none) to assess binding to streptavidin.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to histidine-tagged proteins.

Include calibration curves with known concentrations of biotinylated standards to ensure quantitative accuracy .

How should researchers resolve discrepancies in reported dissociation constants (Kd) for this compound across studies?

Methodological Answer:

Variations in Kd often arise from:

- Buffer conditions : Ionic strength and pH alter metal-chelation stability. Standardize buffers (e.g., 50 mM HEPES, pH 7.5).

- Detection methods : Compare SPR, isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) for consistency.

- Protein tags : His6 vs. His10 tags affect binding avidity.

Publish raw datasets and experimental metadata (e.g., temperature, resin type) to enable cross-study comparisons .

What protocols enhance the stability of this compound in long-term storage and experimental workflows?

Methodological Answer:

- Storage : Aliquot and store at –20°C in anhydrous DMSO or H2O; avoid freeze-thaw cycles.

- Light sensitivity : Protect from prolonged exposure to UV/visible light to prevent photodegradation.

- Metal contamination : Use ultrapure water and EDTA-free buffers to maintain nickel-chelation capacity.

Periodically test activity via streptavidin-coated ELISA plates spiked with histidine-tagged standards .

How can this compound be integrated into non-targeted analysis (NTA) workflows for identifying low-abundance histidine-tagged proteins in complex mixtures?

Methodological Answer:

- Enrichment protocols : Combine with magnetic bead-based pull-downs and size-exclusion chromatography to reduce sample complexity.

- High-resolution MS : Use tandem mass tags (TMT) for multiplexed quantification after enrichment.